3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID
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Overview
Description
3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, the introduction of the furan ring, and the final coupling with the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and the context in which it is used. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares the methoxy group and aromatic structure but lacks the thiazolidine and furan rings.
Omeprazole: Contains a benzimidazole structure and methoxy groups but differs significantly in its overall structure and function.
Benzimidazoles: A class of compounds with a similar aromatic structure but different functional groups and biological activities.
Uniqueness
3-(5-{[(5E)-3-(2-METHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID is unique due to its combination of a thiazolidine ring, a furan ring, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H15NO7S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[5-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H15NO7S/c1-10-12(4-3-5-13(10)18(23)24)14-7-6-11(27-14)8-15-17(22)20(19(25)28-15)9-16(21)26-2/h3-8H,9H2,1-2H3,(H,23,24)/b15-8+ |
InChI Key |
QMURHDGBFJQIKN-OVCLIPMQSA-N |
SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)OC |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)OC |
Origin of Product |
United States |
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